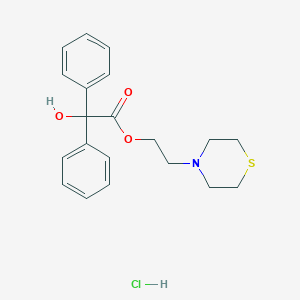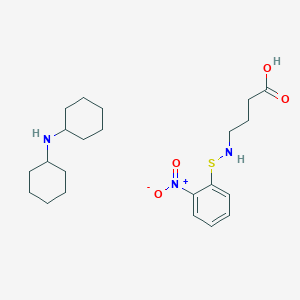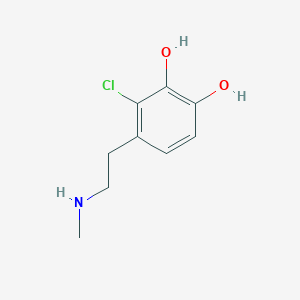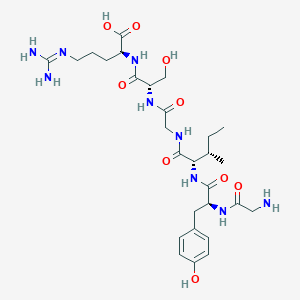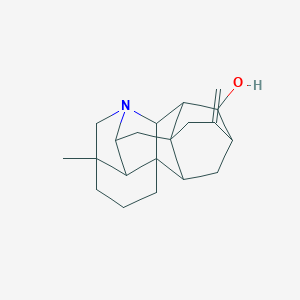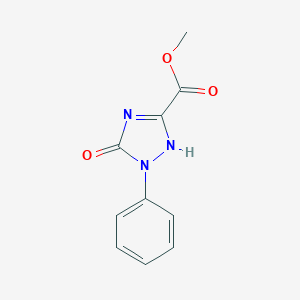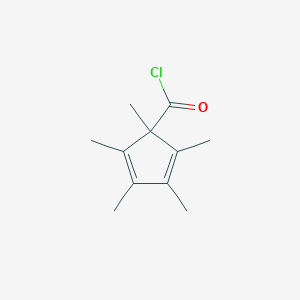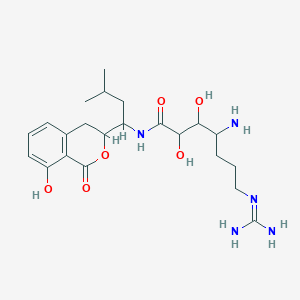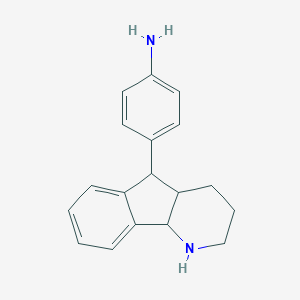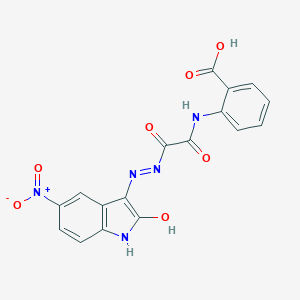![molecular formula C9H5ClN4 B025680 [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide CAS No. 105381-59-7](/img/structure/B25680.png)
[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide, also known as CCD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CCD is a versatile compound that can be synthesized using various methods, and its unique structure makes it an attractive candidate for scientific research.
Mecanismo De Acción
The mechanism of action of [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA replication and cell division. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in DNA replication and cell division. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide has several advantages as a research tool, including its versatility, ease of synthesis, and unique structure. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide, including:
1. Further studies on the mechanism of action of this compound, including its interactions with enzymes and DNA.
2. Development of novel materials based on this compound, with unique properties such as conductivity and magnetism.
3. Synthesis of novel compounds based on this compound, with potential applications in medicinal chemistry.
4. Studies on the potential toxicity of this compound, and development of safer methods for its synthesis and handling.
5. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders.
In conclusion, this compound is a versatile and promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Métodos De Síntesis
[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-methyl-1,4-benzoquinone with cyanamide in the presence of a base. Another method involves the reaction of 1,4-benzoquinone with cyanamide in the presence of a base, followed by chlorination and dehydrogenation. The synthesized this compound can be purified using various techniques, such as column chromatography.
Aplicaciones Científicas De Investigación
[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide has been studied for its potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic chemistry, this compound has been used as a starting material for the synthesis of various compounds. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent.
Propiedades
| 105381-59-7 | |
Fórmula molecular |
C9H5ClN4 |
Peso molecular |
204.61 g/mol |
Nombre IUPAC |
(2-chloro-4-cyanoimino-5-methylcyclohexa-2,5-dien-1-ylidene)cyanamide |
InChI |
InChI=1S/C9H5ClN4/c1-6-2-9(14-5-12)7(10)3-8(6)13-4-11/h2-3H,1H3 |
Clave InChI |
FYBSHRHFFKEQCI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC#N)C(=CC1=NC#N)Cl |
SMILES canónico |
CC1=CC(=NC#N)C(=CC1=NC#N)Cl |
Sinónimos |
[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)
